Dichloroacetic anhydride

Description

The exact mass of the compound Dichloroacetic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401832. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloroacetic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloroacetic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

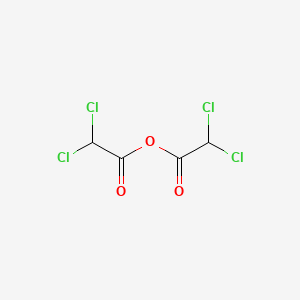

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichloroacetyl) 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMQURGSQBBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041011 | |

| Record name | Dichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4124-30-5 | |

| Record name | Acetic acid, 2,2-dichloro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dichloro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dichloroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB3OGR64IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichloroacetic anhydride chemical properties

An In-depth Technical Guide to Dichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetic anhydride ((CHCl₂CO)₂O), a derivative of dichloroacetic acid, is a reactive chemical intermediate. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and relevant experimental procedures. Its role as an acylating agent and its behavior in biological contexts are also discussed, making it a pertinent molecule for researchers in chemistry and drug development.

Chemical and Physical Properties

Dichloroacetic anhydride is a colorless liquid that is sensitive to moisture.[1][2] It is corrosive and can cause severe skin and eye burns.[1][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₄O₃ | [1][2][4] |

| Molecular Weight | 239.87 g/mol | [1][2][4] |

| CAS Number | 4124-30-5 | [2][4] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Pungent | [1] |

| Melting Point | ~29-30 °C | [1][2][5] |

| Boiling Point | 214-216 °C at 760 mmHg | [1][2][6] |

| Density | 1.574 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.483 | [2][6] |

| Flash Point | > 112 °C (> 233.6 °F) | [1][7] |

| Solubility | Decomposes in water | [1] |

| InChI Key | RQHMQURGSQBBJY-UHFFFAOYSA-N | [4][8] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Features | Source |

| Infrared (IR) Spectroscopy | Acid anhydrides typically show two characteristic C=O stretching bands, one around 1820 cm⁻¹ and another near 1760 cm⁻¹. | [9] |

| ¹³C NMR Spectroscopy | The carbonyl carbon of acid derivatives generally appears in the 160-180 δ range. | [9] |

| Mass Spectrometry (EI) | The NIST WebBook provides the mass spectrum for dichloroacetic anhydride. | [4] |

Reactivity and Stability

3.1. General Reactivity Dichloroacetic anhydride is primarily used as an acylating agent.[2][6] It can be employed in the acylation of molecules like 10-Deacetylbaccatin III and in the preparation of cellulose dichloroacetates.[2][6]

3.2. Stability and Incompatibilities The compound is sensitive to moisture and must be stored in a dry, cool, and well-ventilated place.[1][3][10] It is incompatible with strong oxidizing agents and bases.[1][3] Exposure to moist air or water should be avoided.[1]

3.3. Hydrolysis Dichloroacetic anhydride reacts with water to yield two equivalents of dichloroacetic acid (DCA).[11] This hydrolysis reaction is fundamental to its behavior in aqueous and biological systems.

Caption: Hydrolysis of dichloroacetic anhydride yields dichloroacetic acid.

3.4. Hazardous Decomposition Upon decomposition, it can produce hazardous substances such as hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

Experimental Protocols

4.1. Synthesis of a Related Compound: Chloroacetic Anhydride While a detailed, publicly available protocol for dichloroacetic anhydride was not found in the search results, a method for the closely related chloroacetic anhydride is described, which can serve as a procedural reference.

Reactants:

-

Monochloroacetic Acid

-

Chloroacetyl Chloride

Procedure:

-

Add monochloroacetic acid to a four-necked flask equipped with a mechanical stirrer and thermometer.[12]

-

Cool the flask to 10-15 °C.[12]

-

Add chloroacetyl chloride to the flask while stirring. The molar ratio of chloroacetyl chloride to chloroacetic acid should be between 1:1 and 5:1.[12]

-

Slowly heat the mixture to 40-50 °C. Gas evolution will be observed. Maintain this temperature for 1-2 hours.[12]

-

Continue heating to 80-140 °C and hold for 2-7 hours.[12]

-

The final product, chloroacetic anhydride, is isolated by vacuum distillation.[12]

Caption: A generalized workflow for the synthesis of chloroacetic anhydride.

Biological Relevance and Reaction in Tissue

Dichloroacetic anhydride's reactivity with water is highly relevant in biological systems. When introduced into tissue, it rapidly hydrolyzes to form dichloroacetic acid (DCA).[11] The resulting DCA protonates and denatures surrounding proteins, leading to coagulative necrosis.[11] This mechanism has been proposed as a novel approach for in-situ chemical reactions in therapeutic applications, such as transarterial chemoembolization for liver cancer.[11]

The metabolite, dichloroacetic acid (DCA), is itself an area of active research. DCA has been investigated for its potential to slow the growth of certain tumors.[13]

Caption: Reaction pathway of dichloroacetic anhydride within biological tissue.

Safety and Handling

Dichloroacetic anhydride is a hazardous chemical that requires strict safety protocols.

-

Health Hazards: It is corrosive and causes severe skin burns and eye damage.[1][3][10] It is toxic if it comes into contact with skin and harmful if inhaled.[10][14] Ingestion can cause severe gastrointestinal tract irritation and burns.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (chemical goggles and a face shield if splashing is possible).[1][3][10] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded.[1]

-

Handling and Storage: Handle in a well-ventilated area or under a fume hood.[10] Avoid breathing vapor or mist.[10] Store in a tightly closed container in a dry, cool place, locked up and away from incompatible materials like strong oxidizing agents.[1][3][10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[1]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get immediate medical aid.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and seek immediate medical advice.[1]

-

Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. DICHLOROACETIC ANHYDRIDE CAS#: 4124-30-5 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Dichloroacetic anhydride [webbook.nist.gov]

- 5. Dichloroacetic anhydride, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. DICHLOROACETIC ANHYDRIDE | 4124-30-5 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Dichloroacetic anhydride (CAS 4124-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 13. byjus.com [byjus.com]

- 14. biosynth.com [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Dichloroacetic Anhydride

Introduction

Dichloroacetic anhydride (C₄H₂Cl₄O₃) is a chemical compound that serves as a precursor to dichloroacetic acid (DCA)[1][2][3]. In an aqueous environment, such as biological tissues, dichloroacetic anhydride readily undergoes hydrolysis to yield two equivalents of DCA[4][5][6]. This rapid conversion means that the biological effects and mechanism of action of the anhydride are attributable to its hydrolysis product, DCA. This guide will provide a detailed technical overview of the core mechanisms of action of DCA, focusing on its effects on cellular metabolism and related signaling pathways.

DCA is an investigational drug that has garnered significant interest for its potential therapeutic applications, particularly in oncology[7][8][9]. Its primary mechanism revolves around the modulation of cellular energy metabolism, specifically by targeting a key regulatory enzyme in the mitochondria[8][10][11].

Core Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The most well-established mechanism of action for dichloroacetate is the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK)[8][12][13].

The Pyruvate Dehydrogenase Complex (PDC) and its Regulation

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that acts as a gatekeeper, linking glycolysis in the cytoplasm to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) in the mitochondria[11]. It catalyzes the irreversible conversion of pyruvate into acetyl-CoA[14].

The activity of the PDC is tightly regulated by reversible phosphorylation[15]. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the complex, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it[13]. There are four known isoforms of PDK in humans (PDK1-4)[11]. In many cancer cells, PDK is overexpressed, leading to the inhibition of PDC. This contributes to the "Warburg effect," a metabolic phenotype characterized by high rates of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis)[12][16].

DCA as a PDK Inhibitor

DCA, being a structural analog of pyruvate, inhibits all four isoforms of PDK[11][14][15]. By inhibiting PDK, DCA prevents the phosphorylation of the PDC, thereby keeping the complex in its active, unphosphorylated state[13][15]. This activation of PDC redirects pyruvate from lactate production in the cytosol to acetyl-CoA production within the mitochondria, thus promoting glucose oxidation[13][16].

Caption: Core mechanism of Dichloroacetate (DCA) action.

Metabolic Reprogramming and Downstream Cellular Effects

The inhibition of PDK by DCA triggers a cascade of metabolic and cellular changes, effectively reversing the Warburg phenotype in cancer cells[11].

Shift from Glycolysis to Oxidative Phosphorylation

By activating the PDC, DCA forces cancer cells to shift their primary energy production from glycolysis to the more efficient oxidative phosphorylation pathway[10][12]. This metabolic switch has several important consequences:

-

Increased Reactive Oxygen Species (ROS) Production: The increased electron transport chain activity during OXPHOS leads to higher production of mitochondrial reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[10][11]. In normal cells, these ROS levels are managed by antioxidant systems. However, in cancer cells, the elevated ROS can exceed the buffering capacity, leading to oxidative stress and the induction of apoptosis[7][10].

-

Decreased Lactate Production: The diversion of pyruvate into the mitochondria significantly reduces its conversion to lactate in the cytosol[10][16]. This can lead to a less acidic tumor microenvironment, which may enhance immune cell function and reduce tumor invasion and metastasis[17].

-

Induction of Apoptosis: The DCA-induced metabolic shift promotes apoptosis through several mechanisms[7]. Increased ROS production can trigger the opening of mitochondrial transition pores and the release of pro-apoptotic factors like cytochrome c[10]. DCA has been shown to activate caspases, which are key executioners of apoptosis[10][18]. Furthermore, by restoring mitochondrial function, DCA can overcome the resistance to apoptosis that is characteristic of many cancer cells[13].

-

Inhibition of Proliferation and Angiogenesis: DCA has been shown to inhibit the proliferation of various cancer cell lines[13][17]. Additionally, by reversing the Warburg effect, DCA can lead to decreased expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that promotes angiogenesis and tumor growth under hypoxic conditions[11][13].

Caption: Downstream effects of DCA-induced metabolic reprogramming.

Modulation of Other Cellular Processes and Signaling Pathways

Beyond its central role in metabolic reprogramming, DCA has been reported to influence other cellular functions and signaling pathways.

-

Lipid Metabolism: DCA has been shown to inhibit lipogenesis and the synthesis of cholesterol[11][13]. This may be due to a reduction in the availability of citrate, a key precursor for lipid synthesis[11].

-

Signaling Pathways: Studies have indicated that DCA can attenuate the activation of pro-proliferative signaling pathways, including the PI3K/Akt/GSK3β and MAPK/Erk/JNK pathways[19][20].

-

Drug Resistance: DCA may help overcome chemoresistance. One proposed mechanism is the downregulation of ABC transporters, which are responsible for pumping drugs out of cancer cells[12].

-

pH Regulation: DCA treatment may influence both intracellular and extracellular pH, which can affect cancer cell proliferation and apoptosis[12][13].

Quantitative Data Summary

The effects of DCA have been quantified in numerous studies across various cell lines and models. The tables below summarize key findings.

Table 1: In Vitro Efficacy of DCA on Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | DCA Concentration | Result | Reference |

| MCF-7 | Breast Cancer | Cell Growth Inhibition | 5 mM | ~60-80% decrease in cell number after 4 days | [17] |

| T-47D | Breast Cancer | Cell Growth Inhibition | 5 mM | ~60-80% decrease in cell number after 4 days | [17] |

| 13762 MAT | Rat Mammary Adenocarcinoma | Cell Growth Inhibition | 5 mM | 68 ± 5% decrease in cell number after 4 days | [17] |

| MeWo | Melanoma | IC₅₀ | 13.3 mM | - | [21] |

| SK-MEL-2 | Melanoma | IC₅₀ | 27.0 mM | - | [21] |

| PANC-1 | Pancreatic Cancer | PDH Phosphorylation (S293) | 4 mM & 10 mM (24h) | Dose-dependent decrease | [22] |

| BXPC-3 | Pancreatic Cancer | PDH Phosphorylation (S293) | 4 mM & 10 mM (24h) | Dose-dependent decrease | [22] |

| DT15/08 | Canine Prostate Adenocarcinoma | Metabolic Activity | 10 mM (96h) | Significant reduction | [23] |

| GL-261 | Glioblastoma | Cell Viability | 10 mM | ~15% reduction | [24] |

Table 2: In Vivo Efficacy of DCA

| Animal Model | Cancer Type | DCA Dose | Endpoint | Result | Reference |

| Fischer 344 Rats | Metastatic Breast Cancer | 1.0 g/L in drinking water | Lung Metastases | 58% reduction in the number of metastases | [17] |

| C57BL/6 Mice | Glioblastoma | 150 mg/kg/day (i.p.) | Tumor Volume | Significant reduction after 22 days | [24] |

Table 3: Effects of DCA on Cellular Metabolism

| Cell Line | Parameter | DCA Treatment | Result | Reference |

| Melanoma Cell Lines | OCR:ECAR Ratio | Varies | Up to 6-fold increase | [21] |

| PANC-1 | Basal Oxygen Consumption Rate (OCR) | 4 mM & 10 mM (48h) | Significant increase | [22] |

| BXPC-3 | Basal Oxygen Consumption Rate (OCR) | 4 mM & 10 mM (48h) | Significant increase | [22] |

| PANC-1 | Basal Extracellular Acidification Rate (ECAR) | 4 mM & 10 mM (48h) | Significant decrease | [22] |

| BXPC-3 | Basal Extracellular Acidification Rate (ECAR) | 4 mM & 10 mM (48h) | Significant decrease | [22] |

Experimental Protocols

The investigation of DCA's mechanism of action employs a range of standard and specialized laboratory techniques.

Cell Culture and Treatment

-

Cell Lines: A variety of cancer cell lines (e.g., MCF-7, PANC-1, GL-261) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.[23][24]

-

DCA Preparation: Sodium dichloroacetate is typically dissolved in sterile water or culture medium to create a stock solution, which is then diluted to the desired final concentrations for treating cells (e.g., 5 mM, 10 mM, 20 mM).[23][24]

-

Incubation: Cells are incubated with DCA for specified time periods (e.g., 24, 48, 96 hours) before analysis.[23]

Cell Viability and Proliferation Assays

-

Methodology: Assays such as MTT or cell counting with trypan blue exclusion are used to assess the effect of DCA on cell viability and proliferation. For MTT assays, cells are treated with DCA for a set period, followed by incubation with MTT reagent. The resulting formazan crystals are dissolved, and absorbance is measured to determine metabolic activity, which correlates with cell number.[23]

Metabolic Flux Analysis (Seahorse Assay)

-

Principle: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[22]

-

Protocol: Cells are seeded in a Seahorse XF microplate and treated with DCA. During the assay, inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. This allows for a detailed assessment of how DCA modulates cellular metabolic pathways.[22]

Western Blotting for Protein Analysis

-

Objective: To determine the effect of DCA on the expression and phosphorylation status of key proteins, such as PDH, PDK, and members of signaling pathways like Akt and Erk.[20][22]

-

Methodology: Cells are treated with DCA, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., phospho-PDH, total PDH, β-actin as a loading control). Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence.[22]

In Vivo Animal Studies

-

Models: Xenograft or allograft tumor models are commonly used. For example, cancer cells (e.g., GL-261) are subcutaneously implanted into immunocompromised or syngeneic mice (e.g., C57BL/6).[24]

-

DCA Administration: Once tumors are established, animals are treated with DCA, which can be administered orally in drinking water or via intraperitoneal (i.p.) injection at specific doses (e.g., 150 mg/kg/day).[17][24]

-

Endpoints: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for histological or molecular analysis. Overall survival of the animals is also a key endpoint.[24]

Caption: General experimental workflow for investigating DCA's effects.

Conclusion

The primary mechanism of action of dichloroacetic anhydride is mediated by its hydrolysis product, dichloroacetate. DCA acts as a metabolic modulator by inhibiting pyruvate dehydrogenase kinase. This leads to the activation of the pyruvate dehydrogenase complex, thereby shifting cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming results in increased oxidative stress, reduced lactate production, and the induction of apoptosis, ultimately inhibiting tumor growth. Further research continues to explore its effects on other signaling pathways and its potential in combination therapies, providing a strong rationale for its continued investigation in clinical settings.

References

- 1. Dichloroacetic anhydride [webbook.nist.gov]

- 2. Acetic acid, 2,2-dichloro-, 1,1'-anhydride | C4H2Cl4O3 | CID 77772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichloroacetic anhydride [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Exploring the potential benefits and role of DCA in cancer care – BMS Clinic [bmsclinic.com.hk]

- 8. nbinno.com [nbinno.com]

- 9. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ccnm.edu [ccnm.edu]

- 11. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dcaguide.org [dcaguide.org]

- 18. Effect and mechanism of Dichloroacetate in the treatment of stroke and the resolution strategy for side effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dichloroacetate prevents TGFβ-induced epithelial-mesenchymal transition of retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

Dichloroacetic Anhydride: A Comprehensive Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetic anhydride, with the chemical formula (Cl₂CHCO)₂O, is a highly reactive acylating agent owing to the presence of two electron-withdrawing dichloroacetyl groups. This inherent reactivity makes it a valuable reagent in organic synthesis, particularly for the introduction of the dichloroacetyl moiety into a wide range of molecules. This technical guide provides an in-depth analysis of the reactivity of dichloroacetic anhydride with common nucleophiles, including amines, alcohols, water, and thiols. The document details the underlying reaction mechanisms, presents quantitative data on reaction yields, and provides standardized experimental protocols. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of this versatile reagent.

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction mechanism governing the reactivity of dichloroacetic anhydride is nucleophilic acyl substitution . In this two-step mechanism, the nucleophile first attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a dichloroacetate molecule as the leaving group. The overall result is the acylation of the nucleophile with a dichloroacetyl group.

The reactivity of the nucleophile plays a crucial role in the reaction rate, with more basic and less sterically hindered nucleophiles generally reacting more rapidly. The electron-withdrawing nature of the chlorine atoms on the alpha-carbon of dichloroacetic anhydride significantly enhances the electrophilicity of the carbonyl carbons, making it more reactive than acetic anhydride.[1]

Reactivity with Specific Nucleophiles

Amines: Formation of N-Dichloroacetyl Amides

Dichloroacetic anhydride reacts readily with primary and secondary amines to form the corresponding N-substituted dichloroacetamides.[2][3] This reaction is typically fast and exothermic. Tertiary amines do not react to form stable amides as they lack a proton to be removed from the nitrogen atom after the initial nucleophilic attack.[4] The reaction is of significant interest in medicinal chemistry for the synthesis of bioactive amide derivatives.

Quantitative Data on N-Acylation Reactions

| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Phosphate Buffer, RT, 15 min | N-Phenyl-2,2-dichloroacetamide | 92 | [5] |

| 4-Methylaniline | Phosphate Buffer, RT, 15 min | 2,2-Dichloro-N-(p-tolyl)acetamide | 94 | [5] |

| 4-Methoxyaniline | Phosphate Buffer, RT, 15 min | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | 95 | [5] |

| Benzylamine | Phosphate Buffer, RT, 20 min | N-Benzyl-2,2-dichloroacetamide | 90 | [5] |

| Various aliphatic and aromatic amines | Solvent-free, RT | Corresponding N-acyl derivatives | Good to Excellent | [6][7] |

Experimental Protocol: Synthesis of N-Benzyl-2,2-dichloroacetamide

-

Dissolution: Dissolve benzylamine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Anhydride: Slowly add a solution of dichloroacetic anhydride (1.1 mmol) in dichloromethane (5 mL) to the cooled amine solution dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and saturated sodium bicarbonate solution (2 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-2,2-dichloroacetamide.

Alcohols: Formation of Dichloroacetate Esters

The reaction of dichloroacetic anhydride with alcohols yields dichloroacetate esters. This esterification process is generally slower than the reaction with amines and may require heating or the use of a catalyst, such as a Lewis acid or a tertiary amine like pyridine or 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate.[8][9]

Quantitative Data on Esterification Reactions

| Alcohol Substrate | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Benzyl alcohol | Expansive graphite | CH₂Cl₂, reflux, 1h | Benzyl 2,2-dichloroacetate | 95 | |

| 1-Octanol | None | 60 °C, 7h | Octyl 2,2-dichloroacetate | >99 | [10] |

| Phenol | Expansive graphite | CH₂Cl₂, reflux, 2h | Phenyl 2,2-dichloroacetate | 92 | |

| Various alcohols | Phosphoric acid | Solvent-free | Corresponding esters | High | [8] |

| Various alcohols and phenols | None | Solvent-free, 80-85 °C | Corresponding acetates | High | [11] |

Experimental Protocol: Synthesis of Benzyl 2,2-dichloroacetate

-

Reactant Mixture: In a round-bottom flask, combine benzyl alcohol (1.0 mmol), dichloroacetic anhydride (1.2 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).

-

Solvent Addition: Add an appropriate anhydrous solvent, such as dichloromethane or tetrahydrofuran (10 mL).

-

Reaction: Stir the mixture at room temperature or heat under reflux as required. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.

Water: Hydrolysis to Dichloroacetic Acid

Dichloroacetic anhydride reacts with water in a hydrolysis reaction to produce two equivalents of dichloroacetic acid. This reaction is typically rapid and exothermic. Due to its reactivity with atmospheric moisture, dichloroacetic anhydride should be handled in a dry environment.

Experimental Protocol: Hydrolysis of Dichloroacetic Anhydride

-

Addition to Water: In a fume hood, carefully and slowly add dichloroacetic anhydride (1.0 mmol) to deionized water (10 mL) with vigorous stirring. The reaction is exothermic, and the addition should be controlled to manage the temperature increase.

-

Reaction: Continue stirring at room temperature for 30 minutes to ensure complete hydrolysis.

-

Isolation: The resulting aqueous solution of dichloroacetic acid can be used directly or the acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by drying and removal of the solvent.

Thiols: Formation of S-Dichloroacetyl Thioesters

Thiols, being soft nucleophiles, react with dichloroacetic anhydride to form thioesters.[12][13] This reaction is analogous to the acylation of alcohols and may also benefit from the use of a base or catalyst to enhance the reaction rate.[14]

Quantitative Data on Thioesterification Reactions

| Thiol Substrate | Catalyst/Base | Reaction Conditions | Product | Yield (%) | Reference |

| 1-Dodecanethiol | Zinc oxide | Solvent-free, RT, 15 min | S-Dodecyl 2,2-dichloroethanethioate | 95 | [13] |

| Thiophenol | Silver triflate | CH₂Cl₂, RT | S-Phenyl 2,2-dichloroethanethioate | High | [8] |

| Various thiols | None | Solvent-free, 80-85 °C | Corresponding thioacetates | High | [11] |

Experimental Protocol: Synthesis of S-Phenyl 2,2-dichloroethanethioate

-

Reactant Mixture: To a solution of thiophenol (1.0 mmol) in a suitable solvent like tetrahydrofuran (10 mL), add a non-nucleophilic base such as triethylamine (1.2 mmol).

-

Addition of Anhydride: Cool the mixture to 0 °C and slowly add dichloroacetic anhydride (1.1 mmol).

-

Reaction: Allow the reaction to proceed at room temperature with stirring for 2-6 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude thioester by column chromatography on silica gel.

Applications in Drug Development and Synthesis

The reactivity of dichloroacetic anhydride is harnessed in various aspects of drug development and organic synthesis. The dichloroacetyl group can be found in some pharmaceutical compounds, and its introduction is a key synthetic step. Furthermore, dichloroacetic anhydride is a precursor to dichloroacetate (DCA), a molecule that has been investigated for its potential in cancer therapy due to its ability to modulate cellular metabolism. The efficient synthesis of DCA and its derivatives often relies on the reactivity of dichloroacetic anhydride. Its use in peptide synthesis for the N-terminal modification of peptides has also been explored.[15][16]

Safety and Handling

Dichloroacetic anhydride is a corrosive and moisture-sensitive liquid.[17] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[18] Storage should be in a tightly sealed container under a dry, inert atmosphere to prevent hydrolysis.

Conclusion

Dichloroacetic anhydride is a potent acylating agent that readily reacts with a variety of nucleophiles via a nucleophilic acyl substitution mechanism. Its high reactivity, driven by the electron-withdrawing dichloroacetyl groups, makes it a valuable tool for the synthesis of amides, esters, and thioesters containing the dichloroacetyl moiety. Understanding the principles of its reactivity, as outlined in this guide, is essential for its effective and safe application in research, development, and manufacturing. The provided quantitative data and experimental protocols serve as a practical resource for chemists to design and execute synthetic transformations involving this versatile reagent.

References

- 1. homework.study.com [homework.study.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. benchchem.com [benchchem.com]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Ester synthesis by acylation [organic-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Dichloroacetic Anhydride: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dichloroacetic anhydride. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Core Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for dichloroacetic anhydride (CAS No: 4124-30-5).[1][2][3]

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Solvent | Instrument | Source |

| Not specified in search results | Singlet (predicted) | Not specified in search results | Varian A-60D | PubChem[4] |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Solvent | Source |

| Not specified in search results | Not specified in search results | W. Bremser BASF Ludwigshafen (1974) via PubChem[4] |

Infrared (IR) Spectroscopy Data

The infrared spectrum of dichloroacetic anhydride exhibits characteristic absorption bands corresponding to its functional groups.

| Technique | Key Absorption Bands (cm⁻¹) | Source |

| FTIR (Neat) | Not specified in search results | Sigma-Aldrich via PubChem[4] |

| ATR-IR | Not specified in search results | Aldrich via PubChem[4] |

Experimental Protocols

Detailed experimental parameters for the acquisition of the referenced spectra are not fully available in the public domain. However, the following outlines the general methodologies for obtaining NMR and IR spectra for a compound like dichloroacetic anhydride.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the molecular structure of a compound. For dichloroacetic anhydride, both ¹H and ¹³C NMR spectra are informative.

-

Sample Preparation : A small amount of dichloroacetic anhydride is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The concentration is typically in the range of 5-25 mg/mL. It is critical to use a dry solvent due to the reactivity of the anhydride.

-

Instrumentation : The spectra are acquired on an NMR spectrometer, such as a Varian A-60D or a more modern high-field instrument.[4]

-

Data Acquisition :

-

For ¹H NMR , the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a wider spectral width is used (typically 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).

Infrared (IR) Spectroscopy Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation :

-

Neat (for liquids) : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).[4]

-

Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium). This technique is suitable for both liquids and solids and requires minimal sample preparation.[4]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum (of the empty salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like dichloroacetic anhydride.

References

An In-depth Technical Guide to the Safe Handling of Dichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dichloroacetic anhydride (DCAA), a reactive chemical intermediate used in pharmaceutical synthesis and research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

Dichloroacetic anhydride is a colorless to light yellow liquid that is highly corrosive and moisture-sensitive.[1] Upon contact with water, it decomposes to form dichloroacetic acid and hydrochloric acid.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₄O₃ | [3][4][5] |

| Molecular Weight | 239.87 g/mol | [3][4][5][6] |

| Appearance | Clear, colorless liquid | [1][3] |

| Odor | Pungent | [7] |

| Melting Point | ~30 °C | [3][8] |

| Boiling Point | 214-216 °C | [3][9] |

| Density | 1.574 g/mL at 25 °C | [3][9] |

| Flash Point | >112 °C (>233.6 °F) | [1] |

| Solubility | Decomposes in water | [7] |

Hazard Identification and Toxicity

Dichloroacetic anhydride is classified as a corrosive and toxic substance.[1][7] It can cause severe skin burns and eye damage upon contact.[1][6][7] Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[1] While ingestion is considered a low hazard, it can cause severe gastrointestinal tract irritation and burns.[1]

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 | 2820 mg/kg | Rat | Oral | [1] |

| LD50 | 470 µL/kg | Rabbit | Skin | [1] |

| Draize test | 2 mg/24H Severe | Rabbit | Skin | [1] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling dichloroacetic anhydride to minimize exposure risk.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage.[1][7] |

| Hand Protection | Butyl-rubber or other appropriate chemical-resistant gloves | Prevents skin contact which can cause severe burns.[6] |

| Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes | Minimizes skin contact with spills or splashes.[1][7] |

| Respiratory Protection | NIOSH/MSHA approved respirator | Required when working outside of a fume hood or if vapor concentrations are high.[1][7] |

Safe Handling and Storage

All work with dichloroacetic anhydride must be conducted in a well-ventilated chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7] Keep containers tightly closed to prevent contact with moisture, which can cause decomposition.[1][7] It is incompatible with strong oxidizing agents and bases.[7]

Experimental Protocols

Preparation of a Standard Solution (e.g., 1 M in Dichloromethane)

Objective: To prepare a 1 Molar solution of dichloroacetic anhydride in dichloromethane.

Materials:

-

Dichloroacetic anhydride

-

Anhydrous dichloromethane

-

Dry glassware (e.g., volumetric flask, graduated cylinder, syringe)

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas supply

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture.

-

In a chemical fume hood, measure the required volume of anhydrous dichloromethane using a dry graduated cylinder and transfer it to a dry volumetric flask equipped with a magnetic stir bar.

-

Calculate the mass of dichloroacetic anhydride needed. For a 1 M solution in 100 mL, you would need: 1 mol/L * 0.1 L * 239.87 g/mol = 23.99 g.

-

Carefully and quickly weigh the required mass of dichloroacetic anhydride in a dry, sealed container to minimize exposure to air and moisture.

-

Using a dry syringe or cannula, transfer the dichloroacetic anhydride to the volumetric flask containing the dichloromethane.

-

Immediately cap the flask and begin stirring until the solid is fully dissolved.

-

Once dissolved, add anhydrous dichloromethane to the calibration mark on the volumetric flask.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Store the solution in a tightly sealed, dry container, under an inert atmosphere if possible, and clearly label it with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Response Protocol

A minor spill (less than 100 mL) can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

Materials:

-

Spill containment kit (containing absorbent material like vermiculite or sand)

-

Sodium bicarbonate or other weak base for neutralization

-

Appropriate PPE

-

Sealable waste container

Spill Response Workflow for Dichloroacetic Anhydride.

Procedure:

-

Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.

-

Don PPE: Put on the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, goggles, face shield, and a lab coat.

-

Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]

-

Neutralize: Cautiously and slowly add sodium bicarbonate or another suitable weak base to the absorbent material to neutralize the dichloroacetic anhydride. Avoid adding water directly as it can react violently.

-

Absorb: Once the reaction has ceased, absorb the neutralized mixture with more absorbent material.

-

Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

-

Decontaminate: Wipe down the spill area with a cloth soaked in a mild detergent solution, followed by a water rinse. All cleaning materials should also be disposed of as hazardous waste.

-

Dispose: Arrange for the proper disposal of the hazardous waste according to your institution's and local regulations.

Decontamination of Laboratory Equipment

Objective: To safely decontaminate glassware and other equipment that has come into contact with dichloroacetic anhydride.

Materials:

-

Weak base solution (e.g., 5% sodium bicarbonate)

-

Detergent

-

Water

-

Appropriate PPE

Procedure:

-

Pre-rinse (in fume hood): While wearing appropriate PPE and working in a chemical fume hood, carefully rinse the contaminated equipment with a small amount of an inert solvent (e.g., dichloromethane) to remove the bulk of the dichloroacetic anhydride. Collect this rinse as hazardous waste.

-

Neutralization: Prepare a 5% solution of sodium bicarbonate in water. Carefully rinse the equipment with this solution to neutralize any remaining acidic residue. Be aware that this may generate some gas (carbon dioxide).

-

Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.

-

Final Rinse: Rinse the equipment multiple times with deionized water.

-

Drying: Allow the equipment to air dry or place it in a drying oven.

First Aid Measures

In case of exposure, immediate action is critical.

First Aid Procedures for Dichloroacetic Anhydride Exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Waste Disposal

All waste containing dichloroacetic anhydride, including empty containers, contaminated absorbent materials, and rinse solutions, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain. Leave chemicals in their original containers and do not mix with other waste.[4]

Fire Fighting Measures

In case of a fire involving dichloroacetic anhydride, use a self-contained breathing apparatus (SCBA) and full protective gear.[1] Suitable extinguishing media include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]

References

- 1. susana.org [susana.org]

- 2. flinnsci.com [flinnsci.com]

- 3. ccny.cuny.edu [ccny.cuny.edu]

- 4. acs.org [acs.org]

- 5. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]

- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 7. CN101823947A - Method for synthesizing chloroacetic anhydride - Google Patents [patents.google.com]

- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 9. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]

In-Depth Technical Guide: Hazardous Decomposition of Dichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazardous decomposition products of dichloroacetic anhydride. The information is compiled for professionals in research and development who handle this reactive compound. This document outlines the known and likely decomposition pathways, summarizes key data, and provides context for safe handling and experimental design.

Executive Summary

Dichloroacetic anhydride is a reactive chemical that can decompose under various conditions to produce hazardous substances. The primary routes of decomposition are thermal degradation and hydrolysis. Thermal decomposition, especially under combustion conditions, yields hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). Hydrolysis, which occurs upon contact with water or moisture, results in the formation of dichloroacetic acid. While detailed experimental studies on the thermal decomposition mechanism of dichloroacetic anhydride are not extensively available in peer-reviewed literature, an understanding of its decomposition can be inferred from safety data sheets, knowledge of similar chemical structures, and the known decomposition pathways of its hydrolysis product, dichloroacetic acid.

Hazardous Decomposition Products

The primary hazardous products formed from the decomposition of dichloroacetic anhydride are summarized below.

| Decomposition Pathway | Condition | Primary Hazardous Products |

| Thermal Decomposition | High temperatures, such as in a fire | Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO₂) |

| Hydrolysis | Contact with water or moisture | Dichloroacetic Acid (CHCl₂COOH) |

Decomposition Pathways and Mechanisms

Thermal Decomposition

The primary thermal decomposition products are hydrogen chloride, carbon monoxide, and carbon dioxide[1]. The formation of these products likely involves a series of complex radical and molecular reactions at elevated temperatures.

A simplified logical relationship for the thermal decomposition can be visualized as follows:

Hydrolysis

Dichloroacetic anhydride readily reacts with water in a hydrolysis reaction to yield two equivalents of dichloroacetic acid. This reaction is typically rapid and exothermic.

The overall reaction is:

(CHCl₂CO)₂O + H₂O → 2 CHCl₂COOH

This hydrolysis pathway is a critical consideration for the storage and handling of dichloroacetic anhydride, as inadvertent exposure to moisture can lead to the formation of corrosive dichloroacetic acid.

The signaling pathway for this reaction can be represented as:

Experimental Protocols

Detailed experimental protocols for the determination of dichloroacetic anhydride's thermal decomposition products are not extensively published. However, standard analytical techniques would be employed for such studies. A general workflow for a hypothetical experimental setup is outlined below.

Safety and Handling Considerations

Given the hazardous nature of its decomposition products, stringent safety measures are imperative when working with dichloroacetic anhydride.

-

Thermal Decomposition: Avoid high temperatures, sparks, and open flames. In the event of a fire, be aware that toxic and corrosive gases (HCl, CO, CO₂) will be generated. Firefighting should be conducted with appropriate personal protective equipment, including self-contained breathing apparatus.

-

Hydrolysis: Dichloroacetic anhydride is moisture-sensitive. Store in a tightly sealed container in a dry, well-ventilated area. Avoid contact with water and humid environments to prevent the formation of corrosive dichloroacetic acid.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for dichloroacetic anhydride and adherence to all institutional safety protocols.

References

A Technical Guide to the Physical Properties of Dichloroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of dichloroacetic anhydride. The information is presented to support laboratory research, chemical synthesis, and drug development activities where this reagent is utilized.

Core Physical Properties

Dichloroacetic anhydride is a dense, colorless liquid after melting that is notable for its reactivity, particularly with water and alcohols. A summary of its key physical properties is provided in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₄H₂Cl₄O₃ | ||

| Molecular Weight | 239.87 | g/mol | [1][2] |

| Appearance | Colorless liquid after melting | [1][3] | |

| Density | 1.570 - 1.574 | g/mL | at 25 °C[1][3] |

| Melting Point | ~29 - 30 | °C | [1][3] |

| Boiling Point | 214 - 216 | °C | at 760 mmHg[1][3] |

| Refractive Index | 1.4825 - 1.4845 | at 20 °C | |

| Flash Point | >112 | °C | [3] |

| Solubility | Decomposes in water and alcohol | [3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the safe handling, application, and quality control of chemical reagents. Below are detailed methodologies for measuring the key physical properties of dichloroacetic anhydride.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the dichloroacetic anhydride sample is solidified and finely powdered. If necessary, grind the solid gently in a mortar and pestle.

-

Capillary Tube Loading: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-15 °C/min) can be used to determine an approximate melting range.

-

For a more accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small beaker with heating oil (e.g., mineral oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of liquid dichloroacetic anhydride into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath, ensuring the sample is below the oil level. Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Analytical balance (calibrated)

-

Thermometer

-

Pipette

Procedure using a Pycnometer (for high accuracy):

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and weigh it again. This allows for the calibration of the pycnometer's volume.

-

Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with dichloroacetic anhydride at the same temperature as the water and weigh it.

-

Calculation:

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at the measured temperature

-

Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Density of sample = Mass of sample / Volume of pycnometer

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like dichloroacetic anhydride.

Caption: Workflow for Chemical Characterization.

References

Dichloroacetic Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dichloroacetic anhydride, a derivative of dichloroacetic acid, is a reactive chemical intermediate of significant interest in organic synthesis and holds potential relevance in the field of drug development. Its utility primarily stems from its function as a potent acylating agent, enabling the introduction of the dichloroacetyl group into various molecules. This technical guide provides a comprehensive overview of dichloroacetic anhydride, including its chemical identifiers, physicochemical properties, relevant experimental protocols, and its connection to significant signaling pathways in cancer metabolism, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Identifiers and Physicochemical Properties

Dichloroacetic anhydride is cataloged and identified by several international standards. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Identifier Type | Value | Reference |

| CAS Number | 4124-30-5 | [1][2][3] |

| Molecular Formula | C4H2Cl4O3 | [1][2] |

| Molecular Weight | 239.87 g/mol | [1][2] |

| IUPAC Name | (2,2-dichloroacetyl) 2,2-dichloroacetate | [4] |

| InChI | InChI=1S/C4H2Cl4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H | [2][3] |

| InChIKey | RQHMQURGSQBBJY-UHFFFAOYSA-N | [2][3] |

| SMILES | C(C(=O)OC(=O)C(Cl)Cl)(Cl)Cl | [4] |

| Synonyms | Dichloroacetic acid anhydride, Bis(dichloroacetic)anhydride | [1][5] |

| Physical State | Liquid after melting | [1] |

| Color | Clear colorless | [1] |

| Melting Point | ~30 °C | [1] |

| Boiling Point | 214-216 °C | [1] |

| Density | 1.574 g/mL at 25 °C | [1] |

| Solubility | Soluble in Acetonitrile and Chloroform | [1] |

| Sensitivity | Moisture sensitive | [1] |

Experimental Protocols

Dichloroacetic anhydride is a valuable reagent in organic synthesis, primarily for acylation reactions. Below are representative protocols for its synthesis and application.

Synthesis of Dichloroacetic Anhydride (Representative Method)

Important Note: Dichloroacetic anhydride is highly reactive and moisture-sensitive. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Application in Acylation of Alcohols

Dichloroacetic anhydride is an effective agent for the acylation of alcohols to form dichloroacetate esters. This reaction is often catalyzed by a base such as pyridine or 4-(dimethylamino)pyridine (DMAP).

General Procedure for Acylation of a Primary Alcohol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) and a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution.

-

Addition of Anhydride: Slowly add dichloroacetic anhydride (1.1 equivalents) to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 1 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Signaling Pathways and Relevance in Drug Development

The relevance of dichloroacetic anhydride in drug development is closely linked to its hydrolysis product, dichloroacetate (DCA). DCA has been extensively studied as a potential therapeutic agent, particularly in oncology, due to its ability to modulate cellular metabolism.

The Warburg Effect and the DCA Mechanism of Action

Cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen—a phenomenon known as the "Warburg effect".[6] This metabolic switch is believed to confer a survival advantage to tumor cells.

DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK).[1][6] PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA leads to the reactivation of PDC, which in turn facilitates the conversion of pyruvate to acetyl-CoA. This shunts glucose metabolism from glycolysis towards oxidative phosphorylation within the mitochondria.[2][7] This metabolic reprogramming in cancer cells can lead to a decrease in proliferation and an increase in apoptosis (programmed cell death).[6]

The following diagram illustrates the signaling pathway affected by DCA.

Dichloroacetic anhydride, as a precursor to DCA or as a reagent for creating novel DCA derivatives and prodrugs, is therefore a compound of significant interest in the development of new cancer therapeutics that target cellular metabolism.

Safety and Handling

Dichloroacetic anhydride is a corrosive and moisture-sensitive substance.[1] It should be handled with extreme care in a chemical fume hood.[7] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Always consult the Safety Data Sheet (SDS) before handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or chemical safety advice. Always consult with qualified professionals and adhere to established safety protocols when handling chemical substances.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dcaguide.org [dcaguide.org]

- 4. nbinno.com [nbinno.com]

- 5. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccnm.edu [ccnm.edu]

Theoretical Insights into Dichloroacetic Anhydride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetic anhydride ((Cl₂CHCO)₂O), a reactive derivative of dichloroacetic acid (DCA), holds significant interest in organic synthesis and as a potential prodrug for delivering the metabolically active DCA. This technical guide provides an in-depth exploration of the theoretical underpinnings of dichloroacetic anhydride, focusing on its molecular structure, spectroscopic signatures, reactivity, and its role as a precursor to the therapeutically relevant dichloroacetate. This document synthesizes available data to offer a comprehensive resource for researchers in chemistry and drug development, complete with detailed experimental considerations and computational perspectives.

Introduction

Dichloroacetic anhydride is a halogenated organic compound that serves as a potent acylating agent in organic synthesis.[1] Its reactivity stems from the two electrophilic carbonyl carbons and the good leaving group potential of the dichloroacetate moiety. Beyond its synthetic utility, dichloroacetic anhydride is intrinsically linked to the biological activity of dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK) that has garnered substantial attention for its potential in cancer therapy. Upon hydrolysis, dichloroacetic anhydride yields two equivalents of DCA, making it a relevant prodrug candidate. Understanding the theoretical properties of the anhydride is crucial for its effective application in both synthetic and biomedical contexts. This guide delves into the computational and theoretical aspects of dichloroacetic anhydride, providing a foundational understanding for its application and further research.

Molecular Structure and Properties

The molecular structure of dichloroacetic anhydride is characterized by two dichloroacetyl groups linked by a central oxygen atom. This arrangement results in a flexible molecule with specific geometric and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of dichloroacetic anhydride is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₄O₃ | [2] |

| Molecular Weight | 239.87 g/mol | [2] |

| CAS Number | 4124-30-5 | [2] |

| Appearance | Clear colorless liquid after melting | [1] |

| Boiling Point | 214-216 °C | [1] |

| Density | 1.574 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.483 | [1] |

Theoretical Molecular Geometry

A representative table of calculated bond lengths and angles for the parent acetic anhydride molecule is provided in Table 2 to illustrate the type of data obtained from DFT calculations.

Table 2: Representative Theoretical Molecular Geometry Data for Acetic Anhydride (B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.18 - 1.20 | - |

| C-O (anhydride) | 1.39 - 1.41 | - |

| C-C | 1.50 - 1.52 | - |

| O-C=O | - | 120 - 122 |

| C-O-C | - | 115 - 118 |

| C-C=O | - | 123 - 125 |

Note: These values are for acetic anhydride and serve as an illustrative example of data derived from DFT calculations.[3][5]

Synthesis of Dichloroacetic Anhydride

Dichloroacetic anhydride can be synthesized through several methods, primarily involving the reaction of a dichloroacetic acid derivative with a dehydrating or activating agent.

Synthesis from Dichloroacetic Acid and Dichloroacetyl Chloride

A common laboratory-scale synthesis involves the reaction of dichloroacetic acid with dichloroacetyl chloride.[6] This method provides good yields and high purity of the final product.

-

Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser is charged with dichloroacetic acid.

-

Cooling: The flask is cooled to 10-15 °C in an ice bath.

-

Addition of Reagent: Dichloroacetyl chloride is added dropwise to the stirred solution of dichloroacetic acid. The molar ratio of dichloroacetyl chloride to dichloroacetic acid is typically between 1:1 and 5:1.[6]

-

Initial Reaction: The reaction mixture is slowly heated to 40-50 °C. The evolution of gas (HCl) is observed. The temperature is maintained for 1-2 hours.

-

Heating: The temperature is then raised to 80-140 °C and maintained for 2-7 hours to drive the reaction to completion.[6]

-

Purification: The product, dichloroacetic anhydride, is isolated and purified by vacuum distillation (e.g., 115-120 °C at 15 mmHg).[6]

The logical workflow for this synthesis is depicted in the following diagram:

Spectroscopic Characterization

The structural elucidation of dichloroacetic anhydride relies on various spectroscopic techniques, primarily FTIR and NMR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy

Acid anhydrides exhibit characteristic vibrational modes in their infrared spectra. For acyclic anhydrides like dichloroacetic anhydride, two distinct carbonyl (C=O) stretching bands are expected due to symmetric and asymmetric stretching.[7]

-

Asymmetric C=O Stretch: Expected at a higher wavenumber, typically in the range of 1800-1850 cm⁻¹. This band is generally more intense for acyclic anhydrides.[7]

-

Symmetric C=O Stretch: Expected at a lower wavenumber, typically in the range of 1740-1790 cm⁻¹.[7]

-

C-O Stretch: A strong and broad absorption band is also expected in the region of 1000-1300 cm⁻¹ corresponding to the C-O-C stretching of the anhydride linkage.

A representative FTIR spectrum of dichloroacetic anhydride would show these characteristic peaks.[8]

-